Cas no 893737-78-5 (3'-Acetamidobiphenyl-3-carboxylic acid)

3'-Acetamidobiphenyl-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3'-Acetamidobiphenyl-3-carboxylic acid
- 3-(3-acetamidophenyl)benzoic acid
- 3'-(ACETYLAMINO)[1,1'-BIPHENYL]-3-CARBOXYLIC ACID
- 3-Acetamidobiphenyl-3-carboxylic acid
- DTXSID90602471
- MFCD06802367
- BB 0223447
- EN300-7383946
- CHEMBL4170628
- AKOS004114851
- AV7
- BS-23035
- 3'-Acetamido[1,1'-biphenyl]-3-carboxylic acid
- 3'-acetamidobiphenyl-3-carboxylicacid
- 893737-78-5
-
- MDL: MFCD06802367
- インチ: InChI=1S/C15H13NO3/c1-10(17)16-14-7-3-5-12(9-14)11-4-2-6-13(8-11)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
- InChIKey: PKQLIAIJVCDASV-UHFFFAOYSA-N
- ほほえんだ: CC(NC1=CC=CC(C2=CC(C(O)=O)=CC=C2)=C1)=O
計算された属性
- せいみつぶんしりょう: 255.08954328g/mol
- どういたいしつりょう: 255.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 342
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
3'-Acetamidobiphenyl-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7383946-2.5g |
3-(3-acetamidophenyl)benzoic acid |
893737-78-5 | 95.0% | 2.5g |
$838.0 | 2025-03-11 | |
Enamine | EN300-7383946-1.0g |
3-(3-acetamidophenyl)benzoic acid |
893737-78-5 | 95.0% | 1.0g |
$428.0 | 2025-03-11 | |
TRC | A141880-1g |
3'-Acetamidobiphenyl-3-carboxylic Acid |
893737-78-5 | 1g |
$638.00 | 2023-06-13 | ||
Fluorochem | 039843-5g |
3'-(Acetylamino)[1,1'-biphenyl]-3-carboxylic acid |
893737-78-5 | 5g |
£1150.00 | 2022-03-01 | ||
A2B Chem LLC | AB64128-1g |
3'-Acetamidobiphenyl-3-carboxylic acid |
893737-78-5 | 98% | 1g |
$282.00 | 2024-04-19 | |
1PlusChem | 1P003J9C-1g |
3-Acetamidobiphenyl-3-carboxylic acid |
893737-78-5 | 98% | 1g |
$294.00 | 2025-02-20 | |
Fluorochem | 039843-1g |
3'-(Acetylamino)[1,1'-biphenyl]-3-carboxylic acid |
893737-78-5 | 1g |
£313.00 | 2022-03-01 | ||
TRC | A141880-500mg |
3'-Acetamidobiphenyl-3-carboxylic Acid |
893737-78-5 | 500mg |
$454.00 | 2023-06-13 | ||
Enamine | EN300-7383946-0.05g |
3-(3-acetamidophenyl)benzoic acid |
893737-78-5 | 95.0% | 0.05g |
$359.0 | 2025-03-11 | |
Enamine | EN300-7383946-0.1g |
3-(3-acetamidophenyl)benzoic acid |
893737-78-5 | 95.0% | 0.1g |
$376.0 | 2025-03-11 |
3'-Acetamidobiphenyl-3-carboxylic acid 関連文献
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jun Zhou,Yanhua Lei,Chenghai Ma,Wenhua Lv,Na Li,Ying Wang,Hu Xu,Zhigang Zou Chem. Commun., 2017,53, 10536-10539
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10. 3-Dimensional stable polyelectrolyte hollow capsules: preparation and spontaneous encapsulation†Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
3'-Acetamidobiphenyl-3-carboxylic acidに関する追加情報
Comprehensive Overview of 3'-Acetamidobiphenyl-3-carboxylic acid (CAS No. 893737-78-5): Properties, Applications, and Research Insights
3'-Acetamidobiphenyl-3-carboxylic acid (CAS No. 893737-78-5) is a specialized organic compound with a biphenyl backbone, featuring an acetamido group at the 3' position and a carboxylic acid moiety at the 3 position. This unique structure makes it a valuable intermediate in pharmaceutical and material science research. The compound's molecular formula is C15H13NO3, and its systematic name reflects its functional groups, which are critical for its reactivity and applications.
In recent years, the demand for biphenyl derivatives like 3'-Acetamidobiphenyl-3-carboxylic acid has surged due to their role in drug discovery and development. Researchers are particularly interested in its potential as a building block for small-molecule inhibitors and bioconjugates, aligning with trends in personalized medicine and targeted therapies. The compound's carboxylic acid group allows for easy derivatization, enabling the creation of esters, amides, and other derivatives for diverse applications.
The synthesis of 3'-Acetamidobiphenyl-3-carboxylic acid typically involves multi-step organic reactions, including Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by selective functionalization. Its purity and stability are crucial for reproducibility in research, making analytical techniques like HPLC and NMR spectroscopy essential for quality control. These methods ensure compliance with stringent standards required in pharmaceutical intermediates and high-value chemicals.
From an industrial perspective, 3'-Acetamidobiphenyl-3-carboxylic acid is often discussed in the context of green chemistry and sustainable synthesis. Innovations in catalytic processes and solvent-free reactions have been explored to minimize environmental impact while maintaining high yields. This aligns with the growing emphasis on ESG (Environmental, Social, and Governance) principles in chemical manufacturing, a topic frequently searched by professionals in the field.
In material science, the compound's aromatic structure contributes to its utility in designing organic semiconductors and liquid crystals. Its ability to form hydrogen bonds via the acetamido and carboxylic acid groups enhances molecular self-assembly, a property leveraged in advanced materials for electronics and photonics. Such applications are increasingly relevant amid the rise of flexible electronics and IoT devices.
Safety and handling of 3'-Acetamidobiphenyl-3-carboxylic acid follow standard laboratory protocols for organic compounds. While not classified as hazardous, proper storage under inert conditions is recommended to preserve its integrity. Researchers often inquire about its solubility (e.g., in DMSO or methanol) and thermal stability, which are key parameters for experimental design.
The compound's relevance extends to academic circles, where it serves as a case study in retrosynthetic analysis and structure-activity relationships (SAR). Its modular design exemplifies modern strategies in fragment-based drug discovery, a hot topic in medicinal chemistry. Online forums and scientific databases frequently feature discussions on optimizing its synthesis or exploring novel derivatives.
In summary, 3'-Acetamidobiphenyl-3-carboxylic acid (CAS No. 893737-78-5) represents a versatile tool for researchers across disciplines. Its dual functionality and adaptability to diverse chemical transformations underscore its importance in cutting-edge science, from drug development to smart materials. As innovation accelerates, this compound will likely remain a focal point in both industrial and academic research.
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